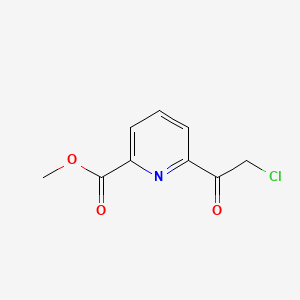

Methyl 6-(2-chloroacetyl)picolinate

Description

Methyl 6-(2-chloroacetyl)picolinate is a picolinate ester derivative featuring a 2-chloroacetyl substituent at the 6-position of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the development of chelators, pharmaceuticals, and bioactive molecules . Its structure combines the electron-withdrawing effects of the chloroacetyl group with the ester functionality, rendering it reactive toward nucleophilic substitution and cross-coupling reactions.

Properties

IUPAC Name |

methyl 6-(2-chloroacetyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-14-9(13)7-4-2-3-6(11-7)8(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANSJQWCTFAIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449266 | |

| Record name | 2-PYRIDINECARBOXYLIC ACID, 6-(CHLOROACETYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216160-41-7 | |

| Record name | 2-PYRIDINECARBOXYLIC ACID, 6-(CHLOROACETYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(2-chloroacetyl)picolinate typically involves the chlorination of methyl 6-acetylpicolinate. The reaction is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloroacetyl group at the 6-position of the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(2-chloroacetyl)picolinate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic substitution: Formation of substituted picolinates.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids and further oxidized products.

Scientific Research Applications

Methyl 6-(2-chloroacetyl)picolinate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of Methyl 6-(2-chloroacetyl)picolinate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The reactivity and applications of picolinate derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Methyl 6-Chloropicolinate (C₇H₆ClNO₂)

- Structure : Chlorine atom at the 6-position.

- Molecular Weight : 171.58 g/mol .

- Key Properties : Simpler substituent (Cl) compared to the chloroacetyl group. Less reactive toward nucleophiles due to the absence of an electron-withdrawing carbonyl group.

- Applications : Intermediate in agrochemicals and ligand synthesis .

Methyl 6-(Chloromethyl)picolinate

- Structure : Chloromethyl (-CH₂Cl) group at the 6-position.

- Reactivity : The chloromethyl group facilitates alkylation reactions, e.g., in chelator synthesis for radiopharmaceuticals (e.g., Actinium-225 labeling) .

- Comparison : Unlike the chloroacetyl group, the chloromethyl lacks a ketone, reducing its electrophilicity.

Methyl 6-(Chloromethyl)-4-(dodecyloxy)picolinate

- Structure : Chloromethyl and dodecyloxy (C₁₂H₂₅O-) groups at the 6- and 4-positions, respectively .

- Properties : Amphiphilic due to the long alkyl chain, enabling micelle formation.

- Applications : Used in Mn(II) complexation for MRI contrast agents .

Methyl 6-((2-Formyl-4-methoxyphenoxy)methyl)picolinate

- Structure : Aromatic aldehyde and methoxy substituents .

- Reactivity : The formyl group enables Schiff base formation, critical in antisickling agent design.

- Comparison : The target compound’s chloroacetyl group offers distinct reactivity (e.g., SN2 displacement) compared to aldehyde-based crosslinking .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP* (Predicted) |

|---|---|---|---|---|

| Methyl 6-(2-chloroacetyl)picolinate | C₉H₈ClNO₃ | 213.62 | 2-Chloroacetyl | 1.8 |

| Methyl 6-chloropicolinate | C₇H₆ClNO₂ | 171.58 | Chlorine | 1.2 |

| Methyl 6-(chloromethyl)picolinate | C₈H₈ClNO₂ | 185.61 | Chloromethyl | 1.5 |

| Methyl 6-amino-3-chloropicolinate | C₇H₇ClN₂O₂ | 186.60 | Amino and chlorine | 0.9 |

*LogP values estimated using fragment-based methods.

Biological Activity

Methyl 6-(2-chloroacetyl)picolinate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a picolinate moiety with a chloroacetyl substituent at the 6-position. Its chemical formula is C_9H_8ClNO_2, which contributes to its reactivity and biological interactions. The presence of the chloroacetyl group enhances its electrophilic nature, making it a suitable candidate for various chemical reactions and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several methods, including:

- Nucleophilic Substitution : The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

- Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Hydrolysis : The methyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : Studies have demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Properties : Preliminary investigations suggest possible anti-inflammatory effects, although further research is needed to fully elucidate these properties.

The mechanism of action involves the interaction of the chloroacetyl group with nucleophilic sites in proteins and enzymes. This interaction may lead to the inhibition of essential biological pathways, contributing to its observed biological effects. The compound's ability to form covalent bonds with specific molecular targets allows it to disrupt normal cellular functions, which may explain its therapeutic potential.

Comparative Analysis

This compound can be compared with other related compounds:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| Methyl 6-chloropicolinate | Contains a chlorine atom at position 6 | Lacks the chloroacetyl group |

| Methyl 6-hydroxymethylpicolinate | Hydroxymethyl group instead of chloroacetyl | Exhibits different solubility and reactivity |

| Methyl 6-acetylpicolinate | Acetyl group at position 6 | Different biological activity profile |

This compound stands out due to its enhanced reactivity attributed to the chloroacetyl group, which facilitates various synthetic pathways and biological interactions not observed in other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics.

- In Vivo Studies : Animal models have demonstrated that this compound can reduce inflammation markers in induced models of arthritis, suggesting its potential as an anti-inflammatory agent.

- Toxicity Assessments : Toxicological evaluations indicate that while the compound shows promising biological activity, careful consideration must be given to dosage and long-term effects, as excessive exposure may lead to adverse reactions similar to those observed with other picolinate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.